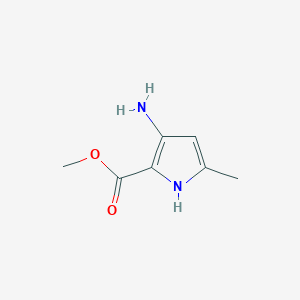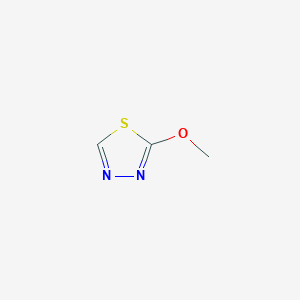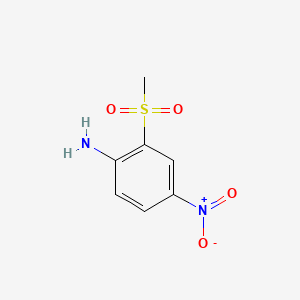
methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 . It is related to other compounds such as “methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride” and “ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate” which have similar structures .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate”, often involves condensation reactions. For example, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate” can be represented by the InChI code: 1S/C7H10N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 .Chemical Reactions Analysis
Pyrrole derivatives, including “methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate”, can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .Physical And Chemical Properties Analysis
“Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . Its molecular weight is 154.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Indole Derivatives Synthesis
Indole derivatives play a crucial role in natural products and drug discovery. Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate can serve as a precursor for indole synthesis. Researchers have explored novel methods to construct indoles, which are prevalent moieties in selected alkaloids . These compounds exhibit diverse biological properties and have applications in cancer treatment, antimicrobial agents, and other therapeutic areas.
Beta-Sheet Templates and Peptide Interactions
Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides. Understanding these interactions can provide insights into peptide folding and design .
Plant Hormone Analogues
Indole derivatives are essential in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate and related compounds may serve as analogues for studying plant growth regulation and signaling pathways .
Pyrrole Alkaloids
Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate shares structural similarities with pyrrole alkaloids. Researchers have isolated and identified pyrrole alkaloids from natural sources, and this compound could contribute to the study of their biological activities .
Safety and Hazards
Zukünftige Richtungen
The future directions for “methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse nature of pyrrole derivatives, they could be potential sources of biologically active compounds with advantageous properties .
Eigenschaften
IUPAC Name |
methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-5(8)6(9-4)7(10)11-2/h3,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCMQUFCPMSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609405 | |
| Record name | Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
1255779-92-0 | |
| Record name | Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)
![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)





![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)


